molecular formula C12H13IO3 B12956946 tert-Butyl 2-(2-iodophenyl)-2-oxoacetate

tert-Butyl 2-(2-iodophenyl)-2-oxoacetate

Cat. No.: B12956946
M. Wt: 332.13 g/mol
InChI Key: MDBWHJQCEQCTBF-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2-iodophenyl)-2-oxoacetate is an organic compound that has garnered significant attention due to its unique physical and chemical properties. This compound belongs to the class of tertiary alkyl esters and is commonly used in the field of medicinal chemistry, biological research, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-iodophenyl)-2-oxoacetate typically involves the reaction of 2-iodobenzoic acid with tert-butyl oxalate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(2-iodophenyl)-2-oxoacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Tert-Butyl 2-(2-iodophenyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-iodophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(2-bromophenyl)-2-oxoacetate
  • tert-Butyl 2-(2-chlorophenyl)-2-oxoacetate
  • tert-Butyl 2-(2-fluorophenyl)-2-oxoacetate

Uniqueness

Tert-Butyl 2-(2-iodophenyl)-2-oxoacetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom makes the compound more suitable for certain types of chemical reactions, such as nucleophilic substitution, and can influence its biological activity .

Properties

Molecular Formula

C12H13IO3

Molecular Weight

332.13 g/mol

IUPAC Name

tert-butyl 2-(2-iodophenyl)-2-oxoacetate

InChI

InChI=1S/C12H13IO3/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9(8)13/h4-7H,1-3H3

InChI Key

MDBWHJQCEQCTBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=CC=CC=C1I

Origin of Product

United States

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